3,5-Bis{[(2-chlorophenoxy)acetyl]amino}benzoic acid
Description
3,5-BIS[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of chlorophenoxy and acetamido groups attached to a benzoic acid core, making it a versatile molecule for research and industrial purposes.
Properties
Molecular Formula |
C23H18Cl2N2O6 |
|---|---|
Molecular Weight |
489.3 g/mol |
IUPAC Name |
3,5-bis[[2-(2-chlorophenoxy)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C23H18Cl2N2O6/c24-17-5-1-3-7-19(17)32-12-21(28)26-15-9-14(23(30)31)10-16(11-15)27-22(29)13-33-20-8-4-2-6-18(20)25/h1-11H,12-13H2,(H,26,28)(H,27,29)(H,30,31) |
InChI Key |
LWTDYZHTTLHPRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC(=CC(=C2)C(=O)O)NC(=O)COC3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-BIS[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2-chlorophenol with chloroacetic acid to form 2-(2-chlorophenoxy)acetic acid. This intermediate is then reacted with 3,5-diaminobenzoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 3,5-BIS[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID .
Chemical Reactions Analysis
Types of Reactions
3,5-BIS[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chlorophenoxy groups can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3,5-BIS[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-BIS[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain ion channels, such as TMEM206, by binding to the channel and blocking ion flow. This inhibition can affect various cellular processes and pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(2-chlorophenoxy)acetamido)benzoic acid
- 4-Chloro-2-(1-naphthyloxyacetamido)benzoic acid
- 4-Chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido)benzoic acid
Uniqueness
3,5-BIS[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOIC ACID is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain ion channels sets it apart from other similar compounds, making it a valuable tool in scientific research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
